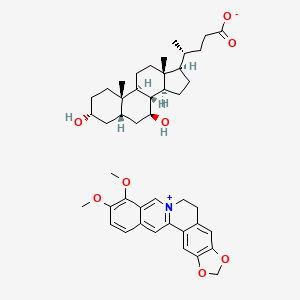

Berberine Ursodeoxycholate

Description

Properties

CAS No. |

1868138-66-2 |

|---|---|

Molecular Formula |

C44H57NO8 |

Molecular Weight |

727.9 g/mol |

IUPAC Name |

(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate;16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene |

InChI |

InChI=1S/C24H40O4.C20H18NO4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26;1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28);3-4,7-10H,5-6,11H2,1-2H3/q;+1/p-1/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;/m1./s1 |

InChI Key |

FHZVFXJRSFLYDY-FUXQPCDDSA-M |

Isomeric SMILES |

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC |

Canonical SMILES |

CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Berberine Ursodeoxycholate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed as an ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally administered, gut-liver anti-inflammatory metabolic modulator under investigation for the treatment of a range of metabolic and liver diseases, including type 2 diabetes (T2D), nonalcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and primary sclerosing cholangitis (PSC).[4][5][6] The rationale behind the creation of B-UDCA lies in the synergistic potential of its two active moieties, aiming to provide a comprehensive therapeutic approach to complex metabolic conditions.[4][7] It is thought that the salt form enhances the solubility and bioavailability of its constituent molecules.[3] After oral administration, B-UDCA is expected to dissociate into its berberine and ursodeoxycholic acid components within the gastrointestinal tract, which are then differentially absorbed.[3][8]

Core Mechanism of Action

The therapeutic effects of Berberine Ursodeoxycholate are multifaceted, stemming from the distinct yet complementary actions of its two components. The primary mechanisms involve the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome, primarily attributed to berberine, alongside the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid.[1][5][9]

Berberine-Mediated Effects:

-

AMPK Activation: A key mechanism of the berberine component is the activation of the AMP-activated protein kinase (AMPK) pathway.[1][4] AMPK is a crucial regulator of cellular energy homeostasis.[4] Its activation by berberine promotes the utilization of glucose and free fatty acids, leading to improved insulin (B600854) sensitivity, enhanced glucose uptake, and reduced lipid accumulation.[1][7] This action is central to B-UDCA's benefits in type 2 diabetes and fatty liver disease.[4][10]

-

NLRP3 Inflammasome Inhibition: B-UDCA also functions as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation.[1][5][9] This anti-inflammatory action contributes to its therapeutic potential in conditions with an inflammatory component, such as NASH.

-

Lipid Metabolism: Berberine has been shown to lower total cholesterol, triglycerides, and LDL levels.[10] One of its mechanisms for lowering cholesterol is distinct from that of statins, involving the upregulation of the LDL receptor and the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) transcription.[10][11]

Ursodeoxycholic Acid-Mediated Effects:

-

Hepatoprotective and Anti-cholestatic Properties: UDCA is a naturally occurring bile acid known for its ability to protect liver cells (hepatocytes) from damage and to improve liver function by reducing the toxicity of accumulated bile acids.[4] It also exerts anti-apoptotic and anti-inflammatory effects in the liver.[4][12]

-

Modulation of Farnesoid X Receptor (FXR) Signaling: The interaction of UDCA with the farnesoid X receptor (FXR), a key regulator of bile acid and lipid metabolism, is complex and subject to some debate in the scientific literature. Some studies suggest that UDCA acts as an intestinal FXR antagonist, which would lead to reduced expression of fibroblast growth factor 15/19 (FGF15/19), a suppressor of bile acid synthesis.[13][14][15] This, in turn, would increase the synthesis of bile acids. Conversely, other evidence suggests that UDCA may act as an FXR agonist, particularly in the ileum.[13][14]

-

Autophagy and Apoptosis Regulation: In the context of NAFLD, UDCA has been shown to inhibit apoptosis and improve autophagy by activating AMPK, thereby influencing the interaction of Bcl-2 with Beclin-1 and Bax.[16]

Synergistic Effects:

The combination of berberine and ursodeoxycholic acid in a single molecule is designed to produce synergistic effects. Berberine's activation of the AMPK pathway complements UDCA's hepatoprotective properties, creating a comprehensive approach to treating metabolic and liver diseases.[4] This dual-action mechanism targets both the symptoms and the underlying pathophysiological processes.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from key clinical trials of this compound.

Table 1: Efficacy of this compound in Patients with Type 2 Diabetes (12-Week Treatment) [1][17]

| Parameter | Placebo | B-UDCA (500 mg BID) | B-UDCA (1000 mg BID) |

| Change in HbA1c from Baseline (%) | -0.3 | -0.7 | -1.0 |

| P-value vs. Placebo | - | 0.04 | <0.001 |

| Change in Fasting Plasma Glucose (mg/dL) | - | -13.0 | -18.4 |

Table 2: Efficacy of this compound in Patients with Presumed NASH and Type 2 Diabetes (18-Week Treatment) [3]

| Parameter | Placebo | B-UDCA (1000 mg BID) |

| Absolute Decrease in Liver Fat Content (MRI-PDFF, %) | -2.0 | -4.8 |

| P-value vs. Placebo | - | 0.011 |

| Average Weight Loss (kg) | - | 3.5 |

Table 3: Efficacy of this compound in Patients with Primary Sclerosing Cholangitis (6-Week Treatment) [18]

| Parameter | Placebo | B-UDCA (500 mg BID) | B-UDCA (1000 mg BID) |

| Change in Alkaline Phosphatase (ALP) from Baseline (U/L) | +98 | -53 | -37 |

| P-value vs. Placebo | - | 0.016 | 0.019 |

Table 4: Efficacy of this compound in Patients with Hyperlipidemia (28-Day Treatment) [11]

| Parameter | Placebo | B-UDCA (2000 mg/day) |

| Reduction in Total Cholesterol (%) | - | 8.2 |

| P-value vs. Placebo | - | 0.0004 |

| Reduction in LDL Cholesterol (%) | - | 10.4 |

| P-value vs. Placebo | - | 0.0006 |

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

1. Phase 2 Trial in Patients with Type 2 Diabetes [1][17]

-

Study Design: A randomized, double-blind, placebo-controlled, 12-week clinical trial conducted in China.

-

Participants: 113 patients with Type 2 Diabetes who had undergone at least 8 weeks of diet and exercise, with a baseline HbA1c level of 7.0% to 10.5% and a fasting plasma glucose level below 250.5 mg/dL.

-

Intervention: Patients were randomized in a 1:1:1 ratio to receive placebo, B-UDCA 500 mg twice daily, or B-UDCA 1000 mg twice daily.

-

Primary Endpoint: The change in HbA1c level from baseline to week 12.

-

Key Secondary Endpoints: Changes in other glycemic, hepatic, and cardiometabolic parameters.

2. Phase 2 Proof-of-Concept Trial in Patients with Presumed NASH and Type 2 Diabetes [3][19]

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Participants: Patients with presumed non-alcoholic steatohepatitis and type 2 diabetes.

-

Intervention: Subjects were randomized to receive either B-UDCA (500 mg or 1000 mg twice daily) or a placebo for 18 weeks.

-

Primary Endpoint: Reduction in liver fat content as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).

-

Key Secondary Endpoints: Improvement in glycemic control, liver-associated enzymes, and safety.

3. Proof-of-Concept Trial in Patients with Primary Sclerosing Cholangitis [18]

-

Study Design: An 18-week proof-of-concept study with three 6-week periods: a placebo-controlled period, a treatment extension period, and a randomized treatment withdrawal period.

-

Participants: 55 patients with Primary Sclerosing Cholangitis.

-

Intervention: Patients were initially randomized to receive B-UDCA 500 mg twice daily, B-UDCA 1000 mg twice daily, or a placebo.

-

Primary Outcome: Change from baseline in alkaline phosphatase (ALP) at week 6.

Visualizations

Diagram 1: Synergistic Mechanism of this compound

Caption: Synergistic mechanism of this compound.

Diagram 2: AMPK Signaling Pathway Activated by Berberine

Caption: AMPK signaling pathway activated by Berberine.

Diagram 3: Modulation of FXR Signaling by UDCA

Caption: Modulation of FXR signaling by UDCA in the intestine.

Diagram 4: Simplified Clinical Trial Workflow

Caption: Simplified workflow of a randomized controlled trial for B-UDCA.

This compound represents a promising therapeutic agent with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. By combining the AMPK-activating and anti-inflammatory properties of berberine with the hepatoprotective and bile acid-modulating effects of ursodeoxycholic acid, B-UDCA offers a multifaceted approach to treatment. Clinical trial data have demonstrated its efficacy in improving glycemic control, reducing liver fat, and improving liver enzyme profiles in patients with type 2 diabetes, NAFLD, and PSC. Further research and ongoing phase 3 studies will continue to elucidate the full therapeutic potential of this novel compound.

References

- 1. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - HighTide Biopharma - AdisInsight [adisinsight.springer.com]

- 3. A phase 2, proof of concept, randomised controlled trial of this compound in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. HighTide Therapeutics Announces Publication of Phase 2 Study of this compound for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open - HighTide Therapeutics, Inc. [hightidetx.com]

- 6. Likelihood of Approval and Phase Transition Success Rate Model – this compound in Hypertriglyceridemia [globaldata.com]

- 7. icns.es [icns.es]

- 8. medchemexpress.com [medchemexpress.com]

- 9. firstwordpharma.com [firstwordpharma.com]

- 10. Berberine in Non-Alcoholic Fatty Liver Disease—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Ursodeoxycholic acid acts as an ileal FXR agonist in male mice with hepatic deficiency of FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. egastroenterology.bmj.com [egastroenterology.bmj.com]

- 15. Ursodeoxycholic acid exerts farnesoid X receptor-antagonistic effects on bile acid and lipid metabolism in morbid obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ursodeoxycholic acid alleviates nonalcoholic fatty liver disease by inhibiting apoptosis and improving autophagy via activating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mims.com [mims.com]

- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Foundational Research on Berberine Ursodeoxycholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity being investigated for the treatment of metabolic and liver diseases.[1][2] It is an ionic salt formed between the natural product berberine (BBR) and the bile acid ursodeoxycholic acid (UDCA).[3][4] This unique combination is designed to leverage the synergistic therapeutic effects of its constituent parts, addressing the complex pathophysiology of diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and type 2 diabetes (T2D).[1][5] This technical guide provides an in-depth overview of the foundational research on BBR-UDCA, including its synthesis, mechanism of action, and key preclinical and clinical findings.

Synthesis of Berberine Ursodeoxycholate

BBR-UDCA is synthesized as an ionic salt of berberine and ursodeoxycholic acid.[3] While specific proprietary details of the manufacturing process are not fully public, the general methodology can be inferred from patent literature. The synthesis involves the reaction of a berberine salt, such as berberine chloride, with ursodeoxycholic acid in a suitable solvent system to facilitate the formation of the ionic bond.

General Experimental Protocol for Synthesis

The following protocol is a generalized representation based on available information:

-

Dissolution of Reactants: Berberine chloride is dissolved in hot distilled water and then allowed to cool to room temperature.[6] Concurrently, ursodeoxycholic acid is dissolved in an anhydrous alcohol, such as ethanol.[6]

-

Reaction: The aqueous solution of berberine chloride is then combined with the alcoholic solution of ursodeoxycholic acid. An aqueous solution of a base, such as sodium carbonate, is added to the reaction mixture to facilitate the salt formation.[6]

-

Purification and Isolation: The resulting BBR-UDCA salt can be isolated through various techniques, including evaporation of the solvent, precipitation, and filtration. The final product is then dried under vacuum.[6]

-

Characterization: The formation of the BBR-UDCA salt with a 1:1 stoichiometry can be confirmed using analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[6]

It is important to note that different crystalline and amorphous solid forms of BBR-UDCA can be prepared by varying the solvents and conditions used during crystallization and purification, which may impact the compound's physicochemical properties.[7]

Mechanism of Action

BBR-UDCA has a dual mechanism of action, combining the therapeutic properties of both berberine and ursodeoxycholic acid.[1] This multifaceted approach targets key pathways in metabolic and liver diseases.

Signaling Pathways

The primary signaling pathways modulated by BBR-UDCA include:

-

AMP-activated protein kinase (AMPK) activation: Berberine is a known activator of AMPK, a central regulator of cellular energy homeostasis.[5][8] Activation of AMPK leads to improved insulin (B600854) sensitivity, increased glucose uptake, and enhanced fatty acid oxidation.[8]

-

NLRP3 Inflammasome Inhibition: BBR-UDCA has been shown to inhibit the NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, drives inflammation and has been implicated in the pathogenesis of metabolic diseases.

The synergistic action of AMPK activation and NLRP3 inflammasome inhibition contributes to the anti-inflammatory, anti-fibrotic, and metabolic regulatory effects of BBR-UDCA.

Preclinical Research

Preclinical studies have demonstrated the efficacy of BBR-UDCA in animal models of metabolic and liver diseases. A key model used is the golden hamster fed a high-fat diet to induce MASH and dyslipidemia.[5]

Preclinical MASH/Dyslipidemia Hamster Model

-

Experimental Workflow:

-

Experimental Protocol:

-

Animal Model: Golden hamsters are fed a high-fat diet for a specified period to induce features of MASH and dyslipidemia.[5]

-

Treatment Groups: Animals are randomized to receive daily treatment with either a vehicle control or BBR-UDCA at different dose levels.[5]

-

Duration: The treatment period is typically several weeks (e.g., 6 weeks).[5]

-

Endpoint Analysis:

-

Liver Histology: Liver tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Sirius Red) to assess steatosis, inflammation, ballooning, and fibrosis. The NAFLD Activity Score (NAS) and fibrosis stage are determined.[5][8]

-

Serum Biochemistry: Blood samples are collected to measure levels of lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and liver enzymes (ALT, AST).[5]

-

-

Key Preclinical Findings

| Parameter | Vehicle Control | BBR-UDCA (Low Dose) | BBR-UDCA (High Dose) |

| NAFLD Activity Score | Significantly elevated | Significant reduction | Greater significant reduction |

| Fibrosis Stage | Significantly elevated | Significant reduction | Greater significant reduction |

| Serum Total Cholesterol | Elevated | Reduced | Significantly reduced |

| Serum LDL-C | Elevated | Reduced | Significantly reduced |

| Serum ALT | Elevated | Reduced | Significantly reduced |

| Serum AST | Elevated | Reduced | Significantly reduced |

Note: This table is a qualitative summary of findings reported in preclinical studies.[5]

Clinical Research

BBR-UDCA has undergone several Phase 2 clinical trials in patients with NAFLD/NASH, type 2 diabetes, and hyperlipidemia, with ongoing Phase 3 studies.[2][8][9][10]

Phase 2 Trial in Presumed NASH and Type 2 Diabetes (NCT03656744)

-

Study Design: A randomized, double-blind, placebo-controlled trial.[2]

-

Patient Population: 100 subjects with fatty liver disease and type 2 diabetes.[2]

-

Intervention:

-

Placebo

-

BBR-UDCA 500 mg twice daily

-

BBR-UDCA 1000 mg twice daily[2]

-

-

Treatment Duration: 18 weeks.[2]

-

Primary Endpoint: Reduction in liver fat content measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[2]

-

Key Secondary Endpoints: Improvement in glycemic control (HbA1c), liver-associated enzymes, and safety.[2]

| Endpoint | Placebo | BBR-UDCA (500 mg BID) | BBR-UDCA (1000 mg BID) |

| Absolute Change in Liver Fat Content (MRI-PDFF) | -2.0% | -2.9% | -4.8% (p=0.011 vs placebo) |

| Change in HbA1c | -0.2% | -0.3% | -0.5% (p=0.04 vs placebo) |

| Change in ALT (U/L) | -5.7 | -10.5 | -20.6 (p=0.003 vs placebo) |

| Change in AST (U/L) | -3.0 | -5.3 | -9.9 (p=0.02 vs placebo) |

| Change in Total Cholesterol (mg/dL) | -4.9 | -11.6 | -21.4 (p=0.005 vs placebo) |

| Change in LDL-C (mg/dL) | -1.5 | -6.5 | -14.1 (p=0.005 vs placebo) |

Data from Harrison SA, et al. Nat Commun. 2021.[2]

Phase 2 Trial in Type 2 Diabetes (China)

-

Study Design: A randomized, double-blind, placebo-controlled trial.[8]

-

Patient Population: 113 patients with T2D inadequately controlled with diet and exercise.[8]

-

Intervention:

-

Placebo

-

BBR-UDCA 500 mg twice daily

-

BBR-UDCA 1000 mg twice daily[8]

-

-

Treatment Duration: 12 weeks.[8]

-

Primary Endpoint: Change in HbA1c from baseline.[8]

| Endpoint | Placebo | BBR-UDCA (500 mg BID) | BBR-UDCA (1000 mg BID) |

| LS Mean Difference in HbA1c from Placebo | - | -0.4% (p=0.04) | -0.7% (p<0.001) |

| Mean Change in Fasting Plasma Glucose (mg/dL) | +0.3 | -13.0 | -18.4 |

Data from Ji L, et al. JAMA Netw Open. 2025.[8]

Pharmacokinetics in Hyperlipidemia

A study in patients with hyperlipidemia evaluated the pharmacokinetics and pharmacodynamics of BBR-UDCA.[11]

-

Study Design: A double-blind, randomized, placebo-controlled, dose-ranging study.

-

Patient Population: 50 subjects with a history of hypercholesterolemia.

-

Intervention:

-

Placebo

-

BBR-UDCA 500 mg/day

-

BBR-UDCA 1000 mg/day

-

BBR-UDCA 2000 mg/day

-

-

Treatment Duration: 28 days.

| Endpoint (at Day 28, 2000 mg/day dose) | Change from Baseline | P-value |

| Total Cholesterol | -8.2% | 0.0004 |

| LDL Cholesterol | -10.4% | 0.0006 |

Data from Di Bisceglie AM, et al. Lipids Health Dis. 2020.[11]

The study also confirmed that BBR-UDCA dissociates in the gastrointestinal tract, with berberine and ursodeoxycholic acid being differentially absorbed.[11]

Conclusion

This compound is a promising new molecular entity with a unique dual mechanism of action that targets key pathways in metabolic and liver diseases. Foundational research, including preclinical and clinical studies, has demonstrated its potential to improve glycemic control, reduce liver fat and inflammation, and lower lipid levels. The data summarized in this technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of BBR-UDCA. Further research, including ongoing Phase 3 trials, will continue to elucidate its efficacy and safety profile for the treatment of complex metabolic and liver disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Lower weight gain and hepatic lipid content in hamsters fed high fat diets supplemented with white rice protein, brown rice protein, soy protein, and their hydrolysates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. promegaconnections.com [promegaconnections.com]

- 6. WO2016015634A1 - Berberine salts, ursodeoxycholic salts and combinations, methods of preparation and application thereof - Google Patents [patents.google.com]

- 7. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histological Scoring System for Nonalcoholic Fatty Liver Disease (NAFLD) – MedicalCRITERIA.com [medicalcriteria.com]

- 9. mdpi.com [mdpi.com]

- 10. An enzyme‐linked immunosorbent assay (ELISA)‐based activity assay for AMP‐activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hightidetx.com [hightidetx.com]

Berberine Ursodeoxycholate: A Technical Guide to its Discovery, Mechanism, and Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity developed by HighTide Biopharma. It is an ionic salt formed from the combination of berberine (BBR) and ursodeoxycholic acid (UDCA). This unique formulation has demonstrated synergistic effects beyond the individual components, positioning it as a promising therapeutic candidate for a range of metabolic and inflammatory diseases. Preclinical and clinical studies have elucidated a dual mechanism of action involving the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome. This whitepaper provides a comprehensive overview of the discovery, history, mechanism of action, and clinical development of Berberine Ursodeoxycholate, including detailed experimental protocols and a summary of key quantitative data.

Discovery and History

The development of this compound stems from the well-documented therapeutic properties of its constituent molecules, berberine and ursodeoxycholic acid. Berberine, a natural isoquinoline (B145761) alkaloid, has a long history in traditional medicine and is known for its metabolic regulatory and anti-inflammatory effects. Ursodeoxycholic acid is a secondary bile acid with established hepatoprotective properties.

The innovation of BBR-UDCA lies in the creation of a stable ionic salt, a concept detailed in patent literature, such as WO2016015634A1. The rationale for this combination was to enhance the physicochemical properties and bioavailability of berberine, which is known for its poor solubility and absorption, while simultaneously leveraging the therapeutic benefits of UDCA. This novel salt form was designed to offer a synergistic effect, providing a multi-targeted approach to complex metabolic diseases.

Timeline of Key Developments:

-

Pre-2015: Foundational research on the individual properties of berberine and ursodeoxycholic acid.

-

2015-2016: HighTide Biopharma files patents for the synthesis and composition of this compound (HTD1801).

-

Post-2016: Initiation of preclinical studies, including the hamster model of non-alcoholic steatohepatitis (NASH) and dyslipidemia.

-

Recent Years: Progression into Phase 2 and Phase 3 clinical trials for indications such as type 2 diabetes mellitus (T2DM), NASH, and primary sclerosing cholangitis (PSC).

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action: the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NOD-like receptor protein 3 (NLRP3) inflammasome.

AMPK Activation

AMPK is a crucial cellular energy sensor that plays a central role in regulating metabolism. Activation of AMPK leads to a cascade of downstream effects that are beneficial for metabolic health.

-

Glucose Metabolism: Promotes glucose uptake in muscle and other tissues, and suppresses gluconeogenesis in the liver.

-

Lipid Metabolism: Inhibits fatty acid and cholesterol synthesis while promoting fatty acid oxidation.

-

Insulin (B600854) Sensitivity: Enhances insulin signaling and sensitivity.

The berberine component of BBR-UDCA is primarily responsible for AMPK activation. This activation is thought to occur through the inhibition of mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a key role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and interleukin-18 (IL-18). Chronic activation of the NLRP3 inflammasome is implicated in the pathogenesis of various inflammatory and metabolic diseases.

Berberine has been shown to inhibit the activation of the NLRP3 inflammasome. This inhibition can occur at multiple levels, including the priming step (suppression of NF-κB signaling) and the activation step (reduction of reactive oxygen species generation).

Quantitative Data Summary

Preclinical Efficacy in a Hamster Model of MASH

A key preclinical study evaluated BBR-UDCA in a golden Syrian hamster model of MASH and dyslipidemia induced by a high-fat diet.

| Parameter | Model Control | BBR-UDCA (Low Dose) | BBR-UDCA (High Dose) |

| Liver Histology | |||

| Steatosis Score | Severe | Moderate Reduction | Significant Reduction |

| Inflammation Score | Marked | Moderate Reduction | Significant Reduction |

| Fibrosis Score | Present | Reduced | Markedly Reduced |

| Serum Biomarkers | |||

| ALT (U/L) | Elevated | Reduced | Significantly Reduced |

| AST (U/L) | Elevated | Reduced | Significantly Reduced |

| Total Cholesterol | Elevated | Reduced | Significantly Reduced |

| LDL-C | Elevated | Reduced | Significantly Reduced |

Data compiled from publicly available preclinical study summaries.

Clinical Efficacy in Type 2 Diabetes Mellitus (Phase 2)

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of BBR-UDCA in patients with T2DM.

| Parameter | Placebo | BBR-UDCA (500 mg BID) | BBR-UDCA (1000 mg BID) |

| Change in HbA1c (%) | -0.3% | -0.7% | -1.0% |

| Change in FPG (mg/dL) | +0.3 | -13.0 | -18.4 |

Data from Ji L, et al. JAMA Network Open. 2025.

Clinical Efficacy in Presumed NASH (Phase 2)

A Phase 2 proof-of-concept study assessed BBR-UDCA in patients with presumed NASH and T2DM.

| Parameter | Placebo | BBR-UDCA (1000 mg BID) |

| Mean Absolute Reduction in Liver Fat Content (%) | -2.0% | -4.8% |

| Mean Relative Reduction in Liver Fat Content (%) | -8.3% | -24.1% |

Data from Harrison SA, et al. Nat Commun. 2021.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from patent literature (WO2016015634A1) and should be performed by qualified chemists in a laboratory setting.

Materials:

-

Berberine chloride (BBR-Cl)

-

Ursodeoxycholic acid (UDCA)

-

Sodium carbonate (Na2CO3)

-

Distilled water

-

Anhydrous ethanol

Procedure:

-

Dissolve berberine chloride (1.0 equivalent) in hot distilled water. Allow the solution to cool to room temperature.

-

In a separate vessel, dissolve ursodeoxycholic acid (0.9-1.5 equivalents) and sodium carbonate in anhydrous ethanol.

-

Slowly add the aqueous solution of berberine chloride to the ethanolic solution of ursodeoxycholic acid and sodium carbonate with stirring.

-

Continue stirring the reaction mixture at room temperature for a specified period to allow for the formation of the ionic salt.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the precipitate sequentially with distilled water and anhydrous ethanol to remove any unreacted starting materials and inorganic salts.

-

Dry the purified this compound salt under vacuum.

Western Blot for AMPK Activation

This is a generalized protocol for detecting the phosphorylation of AMPK and its substrate ACC in liver tissue or cell lysates.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-AMPKα (Thr172)

-

Rabbit anti-AMPKα

-

Rabbit anti-phospho-Acetyl-CoA Carboxylase (Ser79)

-

Rabbit anti-Acetyl-CoA Carboxylase

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Homogenize tissue samples or lyse cells in ice-cold RIPA buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Activation Assay

This is a generalized protocol for measuring NLRP3 inflammasome activation in macrophages by quantifying IL-1β secretion.

Materials:

-

Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)

-

Cell culture medium (e.g., DMEM)

-

LPS (lipopolysaccharide) for priming

-

ATP (adenosine triphosphate) or nigericin (B1684572) for activation

-

Human or mouse IL-1β ELISA kit

Procedure:

-

Plate macrophages in a multi-well plate and allow them to adhere.

-

Priming Step: Treat the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Treatment: Remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified time.

-

Activation Step: Add an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for the final 30-60 minutes of the experiment.

-

Collect the cell culture supernatants.

-

Centrifuge the supernatants to remove any cellular debris.

-

Quantify the concentration of secreted IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound is a novel molecular entity with a compelling dual mechanism of action that addresses key pathways in metabolic and inflammatory diseases. The synergistic effects observed in preclinical models and the promising efficacy and safety data from clinical trials in T2DM and NASH highlight its potential as a valuable therapeutic agent. Further research is warranted to fully elucidate the intricate molecular interactions of BBR-UDCA and to explore its therapeutic potential in a broader range of clinical indications. The ongoing Phase 3 trials will be crucial in confirming its clinical utility and positioning it within the therapeutic landscape for metabolic disorders.

The Pharmacokinetic Profile of Berberine Ursodeoxycholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel chemical entity formed by an ionic salt of berberine (BBR) and ursodeoxycholic acid (UDCA). This compound is under investigation for its potential therapeutic effects in metabolic diseases, including hyperlipidemia, non-alcoholic steatohepatitis (NASH), and type 2 diabetes. Understanding the pharmacokinetic (PK) profile of BUDCA is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available pharmacokinetic data, experimental methodologies, and relevant metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for the berberine and ursodeoxycholate moieties following oral administration of Berberine Ursodeoxycholate in humans. The data is derived from a double-blind, randomized, placebo-controlled, dose-ranging study in patients with hyperlipidemia[1][2][3].

Table 1: Pharmacokinetic Parameters of Berberine after Single and Multiple Doses of this compound

| Parameter | 500 mg/day (250 mg/dose) | 1000 mg/day (500 mg/dose) | 2000 mg/day (1000 mg/dose) |

| Day 1 (Single Dose) | |||

| AUClast (hr·ng/mL) | 2.9 (± 1.4) | 3.3 (± 2.4) | 7.2 (± 3.8) |

| Cmax (ng/mL) | 0.4 (± 0.2) | 0.4 (± 0.3) | 0.9 (± 0.5) |

| Tmax (hr) | 3.5 [2.0–8.3] | 4.0 [2.0–8.0] | 4.0 [3.0–12.0] |

| T1/2 (hr) | 9.0 (± 1.5) | 10.6 (± 2.3) | 8.2 (± 1.7) |

| Day 28 (Multiple Doses) | |||

| AUClast (hr·ng/mL) | 12.1 (± 6.3) | 11.8 (± 6.4) | 27.5 (± 17.5) |

| Cmax (ng/mL) | 1.0 (± 0.5) | 0.9 (± 0.5) | 2.1 (± 1.3) |

| Tmax (hr) | 4.0 [2.0–8.0] | 3.5 [2.0–4.2] | 4.0 [3.0–8.0] |

| T1/2 (hr) | 9.7 (± 2.5) | 8.3 (± 1.8) | 9.9 (± 2.4) |

Data are presented as mean (± standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Table 2: Pharmacokinetic Parameters of Ursodeoxycholic Acid after Single and Multiple Doses of this compound

| Parameter | 500 mg/day (250 mg/dose) | 1000 mg/day (500 mg/dose) | 2000 mg/day (1000 mg/dose) |

| Day 1 (Single Dose) | |||

| AUClast (hr·ng/mL) | 2050 (± 1030) | 3010 (± 1420) | 4870 (± 2240) |

| Cmax (ng/mL) | 412 (± 194) | 511 (± 235) | 711 (± 325) |

| Tmax (hr) | 2.0 [1.0–4.0] | 3.0 [2.0–8.0] | 4.0 [3.0–8.0] |

| T1/2 (hr) | 3.3 (± 1.2) | 6.8 (± 3.8) | 4.8 (± 1.7) |

| Day 28 (Multiple Doses) | |||

| AUClast (hr·ng/mL) | 4170 (± 2040) | 6110 (± 2610) | 9980 (± 4260) |

| Cmax (ng/mL) | 716 (± 305) | 967 (± 394) | 1540 (± 614) |

| Tmax (hr) | 3.0 [2.0–4.1] | 4.0 [3.0–8.0] | 4.0 [3.0–8.0] |

| T1/2 (hr) | 6.8 (± 4.4) | 7.0 (± 3.2) | 7.1 (± 2.9) |

Data are presented as mean (± standard deviation) for AUC, Cmax, and T1/2, and as median [range] for Tmax.

Experimental Protocols

The pharmacokinetic data presented above were obtained from a clinical trial with the following design and methodologies[1][2][3]:

1. Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

-

The study was registered on Clinicaltrials.gov with the identifier NCT03381287[1]. Other related studies for different indications have also been registered (NCT03656744, NCT06411275)[4][5][6][7].

2. Participant Population:

-

A total of 50 adult subjects with a history of hypercholesterolemia.

-

Inclusion criteria included serum LDL cholesterol levels above 2.59 mmol/L (> 99.9 mg/dL).

-

Participants were required to discontinue any lipid-lowering medications for at least 28 days prior to and for the duration of the study.

3. Dosing Regimen:

-

Participants were randomized into three sequential dosing cohorts to receive either this compound or a matching placebo in a 3:1 ratio.

-

The three dosing groups were:

-

Group I: 500 mg/day

-

Group II: 1000 mg/day

-

Group III: 2000 mg/day

-

-

The study medication was administered in two divided doses daily for 28 days.

4. Sample Collection and Bioanalysis:

-

Blood samples for pharmacokinetic analysis were collected at pre-defined time points on Day 1 and Day 28.

-

Plasma concentrations of berberine and ursodeoxycholic acid were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The transitions used for quantification were 336.1 → 292.0 m/z for berberine and 391.1 → 373.2 m/z for ursodeoxycholic acid. Deuterated internal standards were used for both analytes.

-

The dynamic range of the assay was 0.01–5.00 ng/mL for berberine and 30–6000 ng/mL for ursodeoxycholic acid.

Signaling Pathways and Metabolism

While specific studies on the metabolic pathways of the combined this compound entity are not yet available, the metabolism of its individual components, berberine and ursodeoxycholic acid, is well-documented. It is presumed that upon oral administration, the ionic salt dissociates, and the two moieties are absorbed and metabolized independently.

Berberine Metabolism

Berberine undergoes extensive phase I and phase II metabolism, primarily in the liver and intestine[8][9]. The major metabolic pathways include demethylation, demethylenation, reduction, and hydroxylation, followed by conjugation with glucuronic acid or sulfate[10][11]. Key enzymes involved are Cytochrome P450 (CYP) isoenzymes such as CYP3A4, CYP1A2, and CYP2D6 for phase I metabolism, and UDP-glucuronosyltransferases (UGTs) and sulfotransfertransferases (SULTs) for phase II conjugation[10][11][12].

Caption: Metabolic pathway of Berberine.

Ursodeoxycholic Acid Metabolism

Ursodeoxycholic acid is primarily absorbed in the small intestine and undergoes extensive first-pass metabolism in the liver. The main metabolic pathway is conjugation with the amino acids glycine (B1666218) or taurine[13]. These conjugated forms are then secreted into the bile. A smaller fraction of UDCA can undergo oxidation and epimerization[14].

Caption: Metabolic pathway of Ursodeoxycholic Acid.

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial from which the pharmacokinetic data was obtained.

Caption: Clinical trial workflow for BUDCA pharmacokinetic study.

Conclusion

The available pharmacokinetic data from a phase I clinical trial in patients with hyperlipidemia demonstrate that both berberine and ursodeoxycholic acid are absorbed following oral administration of this compound. The exposure to both moieties, as measured by AUC and Cmax, increases with escalating doses. The pharmacokinetic profiles suggest that the compound is suitable for twice-daily dosing. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion of this compound and to investigate potential drug-drug interactions. The independent metabolism of berberine and ursodeoxycholic acid provides a basis for understanding the disposition of this novel ionic salt.

References

- 1. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. HTD1801 Lowers Liver Fat Content With Presumed NASH and Diabetes [natap.org]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. A phase 2, proof of concept, randomised controlled trial of this compound in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and Excretion of Berberine and Its Nine Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jptcp.com [jptcp.com]

- 11. researchgate.net [researchgate.net]

- 12. Bioactivities of berberine metabolites after transformation through CYP450 isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Why do we use ursodeoxycholic acid (UDCA) in cholestatic liver disease? | AASLD [aasld.org]

- 14. Characterization of Metabolic Correlations of Ursodeoxycholic Acid with Other Bile Acid Species through In Vitro Sequential Metabolism and Isomer-Focused Identification - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacodynamics of Berberine Ursodeoxycholate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BUDCA), also known as HTD1801, is a novel ionic salt combining the well-characterized natural product berberine and the secondary bile acid ursodeoxycholic acid (UDCA).[1][2] This first-in-class therapeutic candidate is under investigation for a range of metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes (T2D), and primary sclerosing cholangitis (PSC).[3][4][5] The therapeutic rationale for this combination lies in the synergistic or complementary mechanisms of its constituent moieties, which are thought to dissociate in the gastrointestinal tract.[1][6] While extensive clinical and in vivo data is emerging, this guide focuses on the foundational in vitro pharmacodynamics that underpin its therapeutic potential. The primary mechanism of action is attributed to the activation of AMP-activated protein kinase (AMPK) by berberine and the hepatoprotective and anti-inflammatory effects of UDCA.[3][7]

Core Mechanisms of Action: An In Vitro Perspective

The in vitro effects of Berberine Ursodeoxycholate are best understood by examining the individual actions of berberine and ursodeoxycholic acid on cellular pathways. The combination is designed to leverage these distinct but complementary effects.

Berberine: A Multi-Target Metabolic Regulator

Berberine is an isoquinoline (B145761) alkaloid with a broad spectrum of pharmacological activities. Its primary effects are centered on cellular energy homeostasis, inflammation, and lipid metabolism.

-

AMPK Activation: The most well-documented in vitro effect of berberine is the activation of AMP-activated protein kinase (AMPK).[3][8] AMPK acts as a master regulator of cellular energy metabolism.[7] Activation of AMPK by berberine leads to a cascade of downstream effects, including enhanced glucose uptake, inhibition of hepatic gluconeogenesis, and promotion of fatty acid oxidation.[7][8]

-

Mitochondrial Inhibition: Berberine has been shown to inhibit mitochondrial function, which is a proposed mechanism for its AMPK-activating effect.[9]

-

Modulation of Insulin (B600854) Signaling: In vitro studies have demonstrated that berberine can enhance insulin signaling by promoting the phosphorylation of the insulin receptor (InsR) and insulin receptor substrate 1 (IRS1).[8]

-

Anti-inflammatory and Antioxidant Effects: Berberine exerts anti-inflammatory effects by modulating signaling pathways such as NF-κB and MAPKs.[8] It also reduces oxidative stress.[9]

Ursodeoxycholic Acid (UDCA): A Cytoprotective Bile Acid

UDCA is a hydrophilic bile acid known for its hepatoprotective properties. Its in vitro mechanisms are primarily related to the protection of cells, particularly hepatocytes, from damage.

-

Anti-apoptotic Effects: UDCA has demonstrated anti-apoptotic properties in vitro, protecting hepatocytes from the damaging effects of toxic bile acids and other cellular stressors.[3]

-

Anti-inflammatory Action: UDCA can inhibit the secretion of inflammatory cytokines.[9]

-

Modulation of Bile Acid Homeostasis: While more relevant in vivo, UDCA's ability to alter the composition of the bile acid pool contributes to its cytoprotective effects.

Quantitative In Vitro Data

Detailed quantitative in vitro pharmacodynamic data for the combined this compound molecule is not extensively available in the public domain. The majority of the published research focuses on clinical outcomes and in vivo models. However, the following table summarizes the key in vitro activities of its active component, berberine, which are central to the therapeutic hypothesis of BUDCA.

| Target/Assay | Molecule | Key Finding | Cell Line/System | Reference |

| AMPK Activation | Berberine | Phosphorylation of AMPK at Thr172 | Various cell lines | [8] |

| Insulin Signaling | Berberine | Phosphorylation of InsR and IRS1 | Various cell lines | [8] |

| Gluconeogenesis | Berberine | Inhibition of PEPCK and G6Pase | Hepatic cell lines | [8] |

| Glucose Uptake | Berberine | Increased GLUT1 and GLUT4 expression | Muscle and fat cells | [8] |

| Inflammation | Berberine | Modulation of NF-κB and MAPKs | Various cell lines | [8] |

| Mitochondrial Function | Berberine | Inhibition of mitochondrial respiration | Isolated mitochondria | [9] |

| Apoptosis | UDCA | Protection against bile acid-induced apoptosis | Hepatocytes | [3] |

Signaling Pathways

The synergistic potential of this compound stems from the interplay of the signaling pathways modulated by its individual components. The following diagrams illustrate these key pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. This compound - HighTide Biopharma - AdisInsight [adisinsight.springer.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. A phase 2, proof of concept, randomised controlled trial of this compound in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. icns.es [icns.es]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Unveiling the Molecular Landscape of Berberine Ursodeoxycholate: A Technical Guide for Researchers

Introduction

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity currently under investigation for the treatment of metabolic and liver diseases, including Type 2 Diabetes Mellitus (T2DM) and Metabolic Dysfunction-Associated Steatohepatitis (MASH).[1][2][3] This promising therapeutic candidate is an ionic salt combining berberine, a well-characterized natural alkaloid, and ursodeoxycholic acid (UDCA), a secondary bile acid.[2][4] The unique formulation of B-UDCA is designed to leverage the synergistic effects of its constituent moieties, potentially offering enhanced pharmacological properties compared to the individual components.[4] This technical guide provides an in-depth exploration of the known molecular targets of Berberine Ursodeoxycholate, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways to support further research and drug development efforts.

Core Mechanism of Action: A Dual Approach

This compound is characterized by a unique dual mechanism of action, primarily centered around the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[5][6][7] It is presumed that upon oral administration, the ionic salt dissociates within the gastrointestinal tract, allowing for the differential absorption of berberine and ursodeoxycholic acid.[8][9] While this dissociation suggests that the molecular targets of the individual components are key to B-UDCA's overall effect, the unique molecular structure of HTD1801 may also confer novel pharmacological characteristics.[2][4]

Primary Molecular Targets and Signaling Pathways

AMP-Activated Protein Kinase (AMPK) Activation

A central molecular target of the berberine component of B-UDCA is AMP-activated protein kinase (AMPK), a crucial regulator of cellular energy homeostasis.[10][11] Activation of AMPK leads to a cascade of downstream effects that contribute to improved metabolic health.

Signaling Pathway:

Berberine activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to a decrease in malonyl-CoA levels, which relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1) and promotes fatty acid oxidation. Activated AMPK also enhances glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane. Furthermore, AMPK activation inhibits the mTOR signaling pathway, which is involved in protein synthesis and cell growth.

NLRP3 Inflammasome Inhibition

The second key mechanism of action for the berberine component of B-UDCA is the inhibition of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[5][6][7] The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases.

Signaling Pathway:

The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1), often initiated by PAMPs like LPS, leads to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The activation step (Signal 2), triggered by various stimuli including ATP or nigericin (B1684572), leads to the assembly of the inflammasome complex, consisting of NLRP3, ASC, and pro-caspase-1. This assembly facilitates the cleavage of pro-caspase-1 to active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Berberine has been shown to directly target NEK7, a crucial component for NLRP3 activation, thereby inhibiting the assembly and activation of the inflammasome.

Quantitative Data on Molecular Interactions

While specific binding affinities of this compound as a single molecule with its targets are not yet publicly available, quantitative data for the berberine component provide valuable insights into its potency.

| Compound | Target | Assay Type | Value | Reference |

| Berberine | NEK7 | In vitro kinase assay | IC50: 4.2 μM | (Zeng et al., 2021) |

| Berberine | AMPKα (Thr172) Phosphorylation | Western Blot in HepG2 cells | 2.0-fold increase vs. control (at 20 µmol/L) | [12] |

| Berberine | AMPKα (Thr172) Phosphorylation | Western Blot in C2C12 myotubes | 2.4-fold increase vs. control (at 20 µmol/L) | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the molecular effects of this compound.

Western Blot Analysis for AMPK Activation

This protocol is designed to quantify the phosphorylation of AMPK and its downstream target ACC in response to B-UDCA treatment.

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Culture relevant cell lines (e.g., HepG2 hepatocytes, C2C12 myotubes) to 70-80% confluency. Treat cells with varying concentrations of B-UDCA for a specified time course. Include a vehicle control (e.g., DMSO).

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.

NLRP3 Inflammasome Inhibition Assay

This protocol describes a cellular assay to measure the inhibitory effect of B-UDCA on NLRP3 inflammasome activation by quantifying the release of IL-1β.

Experimental Workflow:

Methodology:

-

Cell Culture and Differentiation: Culture THP-1 monocytes and differentiate them into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA).

-

Priming (Signal 1): Prime the differentiated macrophages with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.

-

Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of B-UDCA for 1 hour.

-

Activation (Signal 2): Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM) for 1-2 hours.

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

Quantification of IL-1β: Measure the concentration of mature IL-1β in the supernatants using a commercially available ELISA kit.

-

Data Analysis: Determine the dose-dependent inhibition of IL-1β release by B-UDCA and calculate the IC50 value if possible.

This compound represents a promising multi-targeted therapeutic agent for metabolic and liver diseases. Its primary molecular targets are AMP-activated protein kinase and the NLRP3 inflammasome, which are modulated by the berberine component of the molecule. The ursodeoxycholic acid moiety is thought to contribute to the overall therapeutic effect through its own distinct mechanisms. While the dissociation of B-UDCA in the gastrointestinal tract is the prevailing hypothesis for its mechanism of action, the potential for unique pharmacological properties of the intact molecule warrants further investigation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further elucidate the molecular intricacies of this compound and advance its development as a novel therapeutic. Future studies should focus on determining the direct binding affinities of B-UDCA with its proposed targets and exploring any potential unique molecular interactions of the combined entity.

References

- 1. marketscreener.com [marketscreener.com]

- 2. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 2, proof of concept, randomised controlled trial of this compound in patients with presumed non-alcoholic steatohepatitis and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. icns.es [icns.es]

- 12. Berberine Promotes Glucose Consumption Independently of AMP-Activated Protein Kinase Activation | PLOS One [journals.plos.org]

Berberine Ursodeoxycholate: A Technical Guide to Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (BUD), also known as HTD1801, is a novel, first-in-class new molecular entity synthesized as an ionic salt of berberine and ursodeoxycholic acid (UDCA).[1][2][3] This compound is an orally delivered, gut-liver anti-inflammatory metabolic modulator under investigation for a range of metabolic and liver diseases, including type 2 diabetes (T2D), metabolic dysfunction-associated steatohepatitis (MASH), and primary sclerosing cholangitis (PSC).[4][5][6] BUD leverages the synergistic effects of its constituent moieties to exert a dual mechanism of action, primarily through the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2][3][5][7] This technical guide provides an in-depth overview of the cellular signaling pathways modulated by Berberine Ursodeoxycholate, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the molecular cascades.

Introduction

Berberine, an isoquinoline (B145761) alkaloid, has been recognized for its therapeutic properties in metabolic and cardiovascular disorders, while ursodeoxycholic acid, a secondary bile acid, is known for its hepatoprotective effects.[5][8] The combination of these two molecules into a single ionic salt, this compound, is designed to offer a comprehensive treatment for complex metabolic diseases by addressing both metabolic dysregulation and inflammation.[4][5] Preclinical and clinical studies have demonstrated BUD's potential to improve glycemic control, lipid profiles, and liver health.[4][9][10]

Core Cellular Signaling Pathways

The primary therapeutic effects of this compound are attributed to its modulation of two key cellular signaling pathways:

-

AMP-Activated Protein Kinase (AMPK) Pathway Activation: As a central regulator of cellular energy homeostasis, the activation of AMPK by BUD promotes glucose and fatty acid uptake and oxidation, leading to improved insulin (B600854) sensitivity and reduced hepatic glucose production.[5][11]

-

NLRP3 Inflammasome Inhibition: By inhibiting the NLRP3 inflammasome, BUD mitigates inflammation, a key driver in the pathogenesis of many metabolic and liver diseases.[1][2][3][5][7]

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

The activation of AMPK by this compound is a cornerstone of its metabolic benefits. This pathway is a critical sensor of cellular energy status.

NLRP3 Inflammasome Signaling Pathway

This compound's anti-inflammatory effects are mediated through the inhibition of the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Efficacy of BUD in a MASH/Dyslipidemia Hamster Model[4][9]

| Parameter | Model Control | BUD Treatment (Low Dose) | BUD Treatment (High Dose) |

| Liver Histology | |||

| Fibrosis Score | Significant Fibrosis | Significant Reduction | Approximated Normal Control |

| Steatosis | Significant Steatosis | Improvement | Approximated Normal Control |

| Inflammation | Significant Inflammation | Improvement | Approximated Normal Control |

| Ballooning | Significant Ballooning | Improvement | Almost No Residual Ballooning |

| Serum Biomarkers | |||

| ALT | Elevated | Reduced | Significantly Reduced |

| AST | Elevated | Reduced | Significantly Reduced |

| Total Bilirubin | Elevated | Reduced | Significantly Reduced |

| LDL-C | Elevated | Reduced | Significantly Reduced |

| Total Cholesterol | Elevated | Reduced | Significantly Reduced |

Table 2: Clinical Efficacy of BUD in Patients with Type 2 Diabetes (12-Week, Phase 2 Study)[10]

| Parameter | Placebo | BUD 500 mg BID | BUD 1000 mg BID |

| Glycemic Control | |||

| Change in HbA1c | - | -0.4% (p=0.04) | -0.7% (p<0.001) |

| Change in FPG (mg/dL) | - | -13.0 | -18.4 |

| Cardiometabolic | |||

| Reduction in Lipids | No Significant Change | No Significant Change | Significant Reduction |

| Hepatic Parameters | |||

| Reduction in Liver Injury Markers | No Significant Change | No Significant Change | Significant Reduction |

Table 3: Clinical Efficacy of BUD in Patients with Presumed NASH and T2D (18-Week, Phase 2 Study)[11]

| Parameter | Placebo | BUD 1000 mg BID |

| Liver Fat Content | ||

| Absolute Change in LFC | -1.9% | -4.8% (p<0.05) |

| Relative Change in LFC | -8.3% | -24.1% (p<0.05) |

| Metabolic Parameters | ||

| Weight Change | -1.0% | -3.5% |

| HbA1c Change | +1.5% | -7.4% |

| ALT Change | -5% | -21% |

| GGT Change | +5% | -29% |

| LDL Cholesterol Change | +0% | -13% |

| Triglycerides Change | +10% | -11% |

Table 4: Pharmacokinetics of BUD in Patients with Hyperlipidemia[1]

| Parameter | BUD 250 mg | BUD 500 mg | BUD 1000 mg |

| UDCA | |||

| Tmax (single dose, hours) | ~2.0 | ~3.0 | ~4.0 |

| Tmax (multiple doses, hours) | ~3.0-4.0 | ~3.0-4.0 | ~3.0-4.0 |

| Half-life (hours) | ~3-7 | ~3-7 | ~3-7 |

| Berberine | |||

| Tmax (single dose, hours) | ~4.0 | ~4.0 | ~4.0 |

| Tmax (multiple doses, hours) | ~4.0 | ~4.0 | ~4.0 |

| Half-life (hours) | ~8-10 | ~8-10 | ~8-10 |

Potential Additional Signaling Pathways (Based on Berberine)

While the effects of this compound on the following pathways have not been directly reported, extensive research on berberine suggests potential modulation of the mTOR and Wnt/β-catenin signaling pathways.

mTOR Signaling Pathway

Berberine has been shown to inhibit the mTOR pathway, which is a key regulator of cell growth, proliferation, and metabolism. This inhibition is often linked to the activation of AMPK.

Wnt/β-catenin Signaling Pathway

Studies have indicated that berberine can act as a natural inhibitor of the Wnt/β-catenin signaling pathway, which is implicated in various cellular processes, including cell proliferation and differentiation.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's effects on its primary signaling pathways.

Western Blot Analysis for AMPK Activation

This protocol is designed to assess the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC), as a measure of AMPK activation.

-

Cell Culture and Treatment:

-

Culture relevant cell lines (e.g., HepG2 hepatocytes, primary hepatocytes) to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for a specified time course (e.g., 1, 6, 12, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples in Laemmli buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

In Vitro AMPK Kinase Activity Assay

This assay directly measures the effect of this compound on the kinase activity of purified AMPK.

-

Reagents and Materials:

-

Purified, active AMPK enzyme.

-

SAMS peptide (a synthetic substrate for AMPK).

-

Kinase assay buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 8% glycerol, 0.8 mM DTT, 8 mM MgCl2, 0.8 mM EDTA).

-

ATP.

-

ADP-Glo™ Kinase Assay kit or similar.

-

-

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the purified AMPK enzyme, SAMS peptide, and the different concentrations of BUD.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Measure luminescence to determine kinase activity.

-

NLRP3 Inflammasome Activation Assay (in vitro)

This protocol is used to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in macrophages.

-

Cell Culture and Priming:

-

Culture human or murine macrophages (e.g., THP-1 monocytes differentiated into macrophages with PMA, or bone marrow-derived macrophages).

-

Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

-

-

Treatment and Inflammasome Activation:

-

Pre-treat the primed cells with various concentrations of this compound or vehicle control for 1 hour.

-

Activate the NLRP3 inflammasome with a known activator, such as nigericin (B1684572) (e.g., 10 µM) or ATP (e.g., 5 mM), for a specified time (e.g., 1-2 hours).

-

-

Sample Collection and Analysis:

-

Collect the cell culture supernatants and lyse the cells.

-

Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA).

-

Analyze the cell lysates by Western blotting for the presence of cleaved (active) caspase-1 (p20 subunit) and NLRP3.

-

Optionally, assess pyroptosis (inflammatory cell death) by measuring lactate (B86563) dehydrogenase (LDH) release in the supernatant.

-

Conclusion

This compound is a promising therapeutic agent with a multi-faceted mechanism of action centered on the activation of the AMPK signaling pathway and the inhibition of the NLRP3 inflammasome. This dual action allows it to address both the metabolic and inflammatory drivers of complex diseases like T2D and MASH. The preclinical and clinical data gathered to date provide a strong rationale for its continued development. Further research is warranted to fully elucidate the downstream effects of BUD on other potentially relevant signaling pathways, such as the mTOR and Wnt/β-catenin pathways, to further understand its complete pharmacological profile. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the cellular and molecular mechanisms of this novel therapeutic compound.

References

- 1. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. HighTide Therapeutics Announces Publication of Phase 2 Study of this compound for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open - HighTide Therapeutics, Inc. [hightidetx.com]

- 7. trial.medpath.com [trial.medpath.com]

- 8. Pharmacokinetics and pharmacodynamics of HTD1801 (this compound, BUDCA) in patients with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HTD1801 demonstrates promising potential for histologic improvements in metabolic dysfunction-associated steatohepatitis in both a preclinical and phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HTD1801 Lowers Liver Fat Content With Presumed NASH and Diabetes [natap.org]

- 12. Berberine acts as a natural inhibitor of Wnt/β-catenin signaling--identification of more active 13-arylalkyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Berberine Ursodeoxycholate: A Synergistic Approach to Metabolic and Liver Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Berberine (B55584) Ursodeoxycholate (B-UDCA), also known as HTD1801, is a novel, first-in-class new molecular entity currently under investigation for a range of metabolic and liver diseases.[1][2] It is an ionic salt formed from two well-characterized active moieties: the natural alkaloid Berberine (BBR) and the bile acid Ursodeoxycholic acid (UDCA).[1][3][4] This whitepaper explores the structure-activity relationship (SAR) of B-UDCA, which is uniquely defined not by incremental modifications to a single scaffold, but by the synergistic and multifaceted mechanism of action that arises from its dual-component structure. We will delve into the distinct and combined pharmacological effects, present quantitative data from clinical investigations, detail relevant experimental protocols, and visualize the key signaling pathways involved.

Introduction to Berberine Ursodeoxycholate

This compound represents an innovative drug design strategy, combining two compounds with known therapeutic benefits into a single ionic salt.[1][5][6] This approach aims to leverage the distinct mechanisms of each component to create a more comprehensive treatment for complex multifactorial diseases like Type 2 Diabetes (T2D), Metabolic dysfunction-associated steatohepatitis (MASH), and Primary Sclerosing Cholangitis (PSC).[7][8][9] The resulting new molecular entity exhibits enhanced physicochemical characteristics and novel pharmacological effects compared to the administration of the individual components separately.[1]

-

Berberine (BBR): An isoquinoline (B145761) alkaloid, BBR is known for its antimicrobial, anti-inflammatory, hypoglycemic, and hypolipidemic properties.[7][8][10] Its primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5][7][8]

-

Ursodeoxycholic acid (UDCA): A naturally occurring secondary bile acid, UDCA is used for its hepatoprotective and anti-cholestatic properties.[7] It helps reduce the toxic effects of other bile acids, dissolves gallstones, and exerts anti-apoptotic and anti-inflammatory effects on liver cells.[5][7]

The core of B-UDCA's structure-activity relationship lies in the synergistic interplay between BBR's metabolic regulation and UDCA's hepatoprotective functions, further enhanced by a novel mechanism involving inflammasome inhibition.

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of B-UDCA stems from a unique dual mechanism of action that addresses both metabolic dysregulation and inflammation, key drivers of diseases like T2D and MASH.[2] The compound is an orally delivered, gut-liver anti-inflammatory metabolic modulator.[1][2] After oral administration, B-UDCA is expected to dissociate, allowing the two moieties to exert their effects.[4]

The primary mechanisms are:

-

AMP-activated protein kinase (AMPK) Activation: Primarily driven by the berberine component, AMPK activation improves insulin (B600854) sensitivity, enhances glucose uptake, promotes the oxidation of fatty acids, and reduces hepatic glucose production and lipid accumulation.[1][5][7]

-

NLRP3 Inflammasome Inhibition: B-UDCA acts as an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key pathway in the inflammatory response associated with metabolic diseases.[1][2][9] This anti-inflammatory action complements the metabolic effects of AMPK activation.

This dual action provides a comprehensive platform for treating the multifaceted nature of complex metabolic diseases.[2][9]

Signaling Pathways and Systemic Effects

AMPK Signaling Pathway

Berberine's activation of AMPK is a critical component of B-UDCA's efficacy. AMPK acts as a master sensor of cellular energy status. When activated, it initiates a cascade of events to restore energy balance, including inhibiting anabolic pathways (like lipogenesis and gluconeogenesis) and stimulating catabolic pathways (like glucose uptake and fatty acid oxidation). This leads to improved insulin sensitivity and a better lipid profile.[7][8][11]

References

- 1. This compound for the Treatment of Type 2 Diabetes: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. icns.es [icns.es]

- 6. WO2016015634A1 - Berberine salts, ursodeoxycholic salts and combinations, methods of preparation and application thereof - Google Patents [patents.google.com]

- 7. What is this compound used for? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. HighTide Therapeutics Announces Publication of Phase 2 Study of this compound for the Treatment of Type 2 Diabetes Mellitus in JAMA Network Open - HighTide Therapeutics, Inc. [hightidetx.com]

- 10. Current development and structure-activity relationship study of berberine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Berberine in Non-Alcoholic Fatty Liver Disease—A Review - PMC [pmc.ncbi.nlm.nih.gov]

"Berberine Ursodeoxycholate" preclinical data review

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Berberine (B55584) Ursodeoxycholate (BBR-UDCA), also known as HTD1801, is a novel ionic salt combining berberine (BBR) and ursodeoxycholic acid (UDCA). This new molecular entity is under investigation for its potential therapeutic benefits in a range of metabolic and inflammatory diseases. Preclinical studies have highlighted its multifaceted mechanism of action, primarily revolving around the activation of AMP-activated protein kinase (AMPK) and the inhibition of the NLRP3 inflammasome.[1][2] This technical guide provides a comprehensive review of the available preclinical data for BBR-UDCA, with a focus on its efficacy in models of Metabolic Dysfunction-Associated Steatohepatitis (MASH), its impact on inflammatory bowel disease, and its influence on the gut microbiota.

Core Mechanism of Action

Berberine Ursodeoxycholate's therapeutic potential stems from the synergistic effects of its two components. Berberine is known for its metabolic regulatory properties, while ursodeoxycholic acid is a well-established hepatoprotective agent.[1] Together, they modulate key signaling pathways involved in inflammation and metabolism.

The primary mechanism involves a dual action:

-

AMPK Activation: BBR-UDCA activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2][3] Activation of AMPK leads to the inhibition of anabolic pathways (e.g., synthesis of cholesterol, fatty acids, and proteins) and the activation of catabolic pathways (e.g., fatty acid oxidation and glucose uptake), thereby improving metabolic parameters.[3]

-